Cas no 96259-59-5 (Benzoic acid, 2-(dibromomethyl)-, ethyl ester)

Benzoic acid, 2-(dibromomethyl)-, ethyl ester structure
96259-59-5 structure
商品名:Benzoic acid, 2-(dibromomethyl)-, ethyl ester
CAS番号:96259-59-5
MF:C10H10Br2O2
メガワット:321.993201732636
MDL:MFCD31629642
CID:4358356

Benzoic acid, 2-(dibromomethyl)-, ethyl ester 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 2-(dibromomethyl)-, ethyl ester
    • ethyl 2-(dibromomethyl)benzoate
    • Ethyl 2-(dibromomethyl)benzoate (ACI)
    • MDL: MFCD31629642
    • インチ: 1S/C10H10Br2O2/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6,9H,2H2,1H3
    • InChIKey: AWLJKEFDGSATPV-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(C(Br)Br)=CC=CC=1)OCC

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 342.1±32.0 °C at 760 mmHg
  • フラッシュポイント: 160.7±25.1 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

Benzoic acid, 2-(dibromomethyl)-, ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02856-5g
ethyl 2-(dibromomethyl)benzoate
96259-59-5 95
5g
$972 2022-11-30
eNovation Chemicals LLC
D778893-1g
Ethyl 2-(Dibromomethyl)benzoate
96259-59-5 95%
1g
$515 2023-08-31
AstaTech
F53189-1/G
ETHYL 2-(DIBROMOMETHYL)BENZOATE
96259-59-5 95%
1g
$463 2023-09-19
abcr
AB543666-250 mg
Ethyl 2-(dibromomethyl)benzoate; .
96259-59-5
250MG
€378.50 2023-04-14
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02856-5g
ethyl 2-(dibromomethyl)benzoate
96259-59-5 95%
5g
$972 2023-09-07
abcr
AB543666-1g
Ethyl 2-(dibromomethyl)benzoate; .
96259-59-5
1g
€799.30 2025-02-15
Ambeed
A994733-1g
Ethyl 2-(dibromomethyl)benzoate
96259-59-5 95%
1g
$474.0 2024-04-15
1PlusChem
1P01KXAZ-250mg
Ethyl2-(Dibromomethyl)benzoate
96259-59-5 95%
250mg
$263.00 2024-04-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02856-1g
ethyl 2-(dibromomethyl)benzoate
96259-59-5 95
1g
$325 2022-11-30
abcr
AB543666-1 g
Ethyl 2-(dibromomethyl)benzoate; .
96259-59-5
1g
€787.30 2023-04-14

Benzoic acid, 2-(dibromomethyl)-, ethyl ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
リファレンス
Substituent effects on hydrogenation of aromatic rings: hydrogenation vs. hydrogenolysis in cyclic analogs of benzyl ethers
Anzalone, Luigi; Hirsch, Jerry A., Journal of Organic Chemistry, 1985, 50(12), 2128-33

Benzoic acid, 2-(dibromomethyl)-, ethyl ester Raw materials

Benzoic acid, 2-(dibromomethyl)-, ethyl ester Preparation Products

Benzoic acid, 2-(dibromomethyl)-, ethyl ester 関連文献

Benzoic acid, 2-(dibromomethyl)-, ethyl esterに関する追加情報

Benzoic Acid, 2-(Dibromomethyl)-, Ethyl Ester: A Comprehensive Overview for Biomedical Applications

The compound Benzoic acid, 2-(dibromomethyl)-, ethyl ester (CAS No. 96259-59-5) is a specialized organic molecule that has garnered significant attention in the field of aromatic chemistry and biomedical research. This compound belongs to the class of brominated aromatic compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Structurally, this molecule features a benzoic acid core with a dibromomethyl substituent at the 2-position. The ethyl ester functional group further enhances its chemical versatility. This unique combination of substituents renders the compound highly reactive and amenable to various chemical transformations, making it an invaluable intermediate in drug discovery and synthetic chemistry.

Recent studies have highlighted the potential of dibromomethyl-substituted benzoic acids in the development of novel antimicrobial agents. The presence of bromine atoms introduces electron-withdrawing effects, which can influence the pharmacokinetics and bioavailability of the resulting compounds. Furthermore, the ethyl ester group enhances solubility in organic solvents, facilitating its use in crystallization and purification processes during drug development.

One of the most promising applications of this compound lies in its role as a precursor for biologically active molecules. For instance, derivatives of Benzoic acid, 2-(dibromomethyl)-, ethyl ester have been explored for their potential as inhibitors of tyrosine kinase, a key target in cancer therapy. The strategic placement of bromine atoms allows for fine-tuning of the molecule's binding affinity and selectivity, which are critical parameters in drug design.

Moreover, this compound has been utilized in the synthesis of photoreactive materials for bioimaging applications. The ethyl ester group can be readily converted into other functional groups, enabling the creation of versatile bioconjugates that are compatible with various imaging modalities. This versatility underscores the importance of aromatic brominated compounds in cutting-edge biomedical research.

Recent advancements in green chemistry have also turned attention to the sustainable production of this compound. Researchers have explored catalytic methods and enzymatic reactions to reduce the environmental footprint of its synthesis. These developments align with the growing demand for eco-friendly chemical processes in the pharmaceutical industry.

Despite its potential, it is essential to consider the toxicological implications of brominated compounds. While the compound itself is not classified as a hazardous material, proper handling and disposal protocols must be adhered to, especially in large-scale production settings. Regulatory compliance remains a critical aspect of working with such compounds in both academic and industrial settings.

Looking ahead, the continued exploration of Benzoic acid, 2-(dibromomethyl)-, ethyl ester and its derivatives is expected to yield innovative solutions in oncology, infectious disease treatment, and diagnostic imaging. As the field of biomedical chemistry evolves, compounds like this one will remain at the forefront of scientific inquiry and technological advancement.

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Amadis Chemical Company Limited
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